4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine
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Overview
Description
4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then functionalized with a cyclopropyl group at the 2-position. The morpholine ring is introduced through a series of nucleophilic substitution reactions. The final step involves the coupling of the thiomorpholine-4-carbonyl group to the morpholine ring under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
- 5-(4-isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol
Uniqueness
4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine is unique due to its combination of a thiazole ring with a morpholine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of biological targets compared to similar compounds .
Properties
IUPAC Name |
[4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S2/c20-16(19-4-7-22-8-5-19)14-10-18(3-6-21-14)9-13-11-23-15(17-13)12-1-2-12/h11-12,14H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSRXFOOHJOSLKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CS2)CN3CCOC(C3)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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